3-Fluorocinnamic acid

Catalog No.
S3309834
CAS No.
20595-30-6
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorocinnamic acid

CAS Number

20595-30-6

Product Name

3-Fluorocinnamic acid

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+

InChI Key

RTSIUKMGSDOSTI-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O

Synonyms

3-fluorocinnamic acid, meta-fluorocinnamate

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)O

It’s worth noting that the use of “3-Fluorocinnamic acid” and similar compounds can be quite broad, ranging from synthetic chemistry where they might be used as building blocks for more complex molecules, to biological research where they might be used to study cellular processes. The exact methods of application or experimental procedures would depend heavily on the specific context of the research.

3-Fluorocinnamic acid is a crystalline solid that appears as a white to almost white powder. It has a melting point ranging from 165.0 to 168.0 °C . The compound is notable for its structural similarity to other cinnamic acids but with the added influence of the fluorine substituent, which can significantly affect its chemical behavior and biological activity.

Currently, there is no scientific research readily available on the specific mechanism of action of 3-fluorocinnamic acid in biological systems.

Information on the safety hazards of 3-fluorocinnamic acid is limited. As with most organic acids, it is likely to be an irritant to the skin and eyes. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Limitations and Future Research

There is a significant gap in readily available scientific information on 3-fluorocinnamic acid. Future research efforts could explore its:

  • Synthesis optimization for large-scale production
  • Physical and chemical property characterization
  • Potential applications in medicinal chemistry or materials science
  • Biological activity and mechanism of action
Typical for α,β-unsaturated carboxylic acids. Some key reactions include:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
  • Hydrogenation: Can be hydrogenated to yield saturated derivatives.
  • Michael Addition: Acts as an electrophile in Michael addition reactions with nucleophiles.
  • Reactions with Metal Ions: It can react with metal ions such as copper, silver, or gold, indicating potential coordination chemistry .

The biological activity of 3-fluorocinnamic acid has been explored in various studies. It exhibits anti-inflammatory properties and has been investigated for its potential as an anticancer agent. The fluorine atom enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets .

Several methods exist for synthesizing 3-fluorocinnamic acid:

  • Knoevenagel Reaction: This reaction involves the condensation of malonic acid or its esters with benzaldehyde derivatives containing fluorine .
  • Wittig Reaction: Utilizes phosphonium salts to form alkenes from aldehydes, offering a route to 3-fluorocinnamic acid through careful selection of reagents .
  • Direct Fluorination: In some cases, direct fluorination of cinnamic acid derivatives can yield 3-fluorocinnamic acid.

3-Fluorocinnamic acid finds applications in various domains:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.
  • Material Science: Investigated for use in polymer synthesis due to its reactive double bond.
  • Agricultural Chemicals: Potential applications in developing herbicides or pesticides due to its biological activity.

Studies on the interactions of 3-fluorocinnamic acid with various biological systems have shown that it can modulate enzymatic activities and influence metabolic pathways. These interactions are often assessed through in vitro assays that measure changes in enzyme kinetics or cell viability in response to treatment with the compound .

Similar Compounds: Comparison

3-Fluorocinnamic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Cinnamic AcidNo fluorine substituentBasic structure without halogen influence
4-Fluorocinnamic AcidFluorine at the para positionDifferent electronic effects due to position
3-Chlorocinnamic AcidChlorine instead of fluorineChlorine's larger size affects reactivity differently
2-Fluorocinnamic AcidFluorine at the ortho positionDifferent steric hindrance and reactivity

3-Fluorocinnamic acid stands out due to its specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological properties compared to other similar compounds.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

20595-30-6
458-46-8

Wikipedia

(E)-3-(3-fluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-19

Explore Compound Types